Meptyldinocap

Description

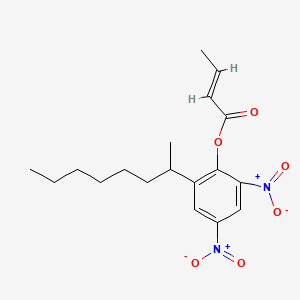

2,4-dinitro-6-(octan-2-yl)phenyl (E)-but-2-enoate is an enoate ester obtained by formal condensation of the carboxy group of 3-methylacrylic acid with the phenolic hydroxy group of 2,4-dinitro-6-(octan-2-yl)phenol. It is a C-nitro compound and an enoate ester.

active ingredient of dinocap; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

(2,4-dinitro-6-octan-2-ylphenyl) (E)-but-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O6/c1-4-6-7-8-10-13(3)15-11-14(19(22)23)12-16(20(24)25)18(15)26-17(21)9-5-2/h5,9,11-13H,4,6-8,10H2,1-3H3/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIOPZPCMRQGZCE-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C=CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)/C=C/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O6 | |

| Record name | DINOCAP | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18138 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DINOCAP (ISOMER MIXTURE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0881 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90274056 | |

| Record name | Meptyldinocap | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90274056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dinocap is a dark oily liquid. Nearly insoluble in water. Used as a fungicide and acaricide., Dark, reddish-brown liquid; [EXTOXNET], DARK BROWN LIQUID. | |

| Record name | DINOCAP | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18138 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dinocap | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1176 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DINOCAP (ISOMER MIXTURE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0881 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

138-140 °C (0.05 mm Hg), at 0.007kPa: 138-140 °C | |

| Record name | DINOCAP | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1597 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DINOCAP (ISOMER MIXTURE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0881 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Sparingly soluble in water. Soluble in most organic solvents., Soluble in most organic solvents (e.g., acetone, methanol, heptane)., Water solubility = 4 mg/l @ 25 °C, Solubility in water: none | |

| Record name | DINOCAP | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1597 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DINOCAP (ISOMER MIXTURE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0881 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.10 g/cu cm @ 20 °C, Relative density (water = 1): 1.10 | |

| Record name | DINOCAP | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1597 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DINOCAP (ISOMER MIXTURE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0881 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000004 [mmHg], Vapor pressure = 5.3 nPa (4.0X10-8 mm Hg) @ 20 °C; 75 nPa (5.6X10-10 mm Hg) @ 25 °C, 4.0X10-8 mm Hg @ 20-25 °C, Vapor pressure at 20 °C: negligible | |

| Record name | Dinocap | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1176 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DINOCAP | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1597 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DINOCAP (ISOMER MIXTURE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0881 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

TECHNICAL MATERIAL CONTAINS ... 10% OF OTHER NITROPHENOLS, CHIEFLY, 2,4-DINITRO-6-(1-METHYL-N-HEPTYL)PHENOL. | |

| Record name | DINOCAP | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1597 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Dark brown liquid | |

CAS No. |

39300-45-3, 131-72-6, 6119-92-2 | |

| Record name | DINOCAP | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18138 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Meptyldinocap | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Meptyldinocap [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(1-Methylheptyl)-4,6-dinitrophenyl crotonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006119922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Meptyldinocap | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90274056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-methylheptyl)-4,6-dinitrophenyl crotonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.535 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dinocap | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.444 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(1-methylheptyl)-4,6-dinitrophenylbut-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEPTYLDINOCAP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OQU8KLU91P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DINOCAP | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1597 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DINOCAP (ISOMER MIXTURE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0881 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Meptyldinocap on Powdery Mildew

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meptyldinocap, a dinitrophenol fungicide, is a critical component in the management of powdery mildew diseases across a variety of agricultural settings. As the single, more potent isomer of the older fungicide dinocap, this compound offers a more favorable toxicological profile while maintaining high efficacy. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its role as an uncoupler of oxidative phosphorylation in powdery mildew fungi. This document details the biochemical processes disrupted by this compound, presents relevant (though limited) quantitative efficacy data, outlines detailed experimental protocols for mechanism elucidation, and visualizes the key pathways and workflows.

Core Mechanism of Action: Uncoupling of Oxidative Phosphorylation

This compound is classified under the Fungicide Resistance Action Committee (FRAC) Code 29, which designates it as an uncoupler of oxidative phosphorylation.[1] The primary site of action for this compound is the inner mitochondrial membrane of the fungal cells.

The process of oxidative phosphorylation is fundamental to cellular energy production, where a series of redox reactions in the electron transport chain (ETC) establishes a proton motive force (PMF) across the inner mitochondrial membrane. This PMF, a combination of a proton gradient and a membrane potential, is the driving force for ATP synthase to produce adenosine triphosphate (ATP), the primary energy currency of the cell.

This compound, being a lipophilic weak acid, disrupts this tightly coupled process. Its mechanism involves:

-

Proton Shuttling: this compound diffuses across the inner mitochondrial membrane into the mitochondrial matrix.

-

Dissipation of the Proton Gradient: Within the matrix, it releases a proton, and as an anion, it returns to the intermembrane space, where it picks up another proton. This cyclical shuttling of protons across the inner mitochondrial membrane effectively dissipates the proton gradient.

-

Uncoupling of Electron Transport from ATP Synthesis: With the proton gradient dissipated, the electron transport chain continues to function, and oxygen is consumed. However, the energy released is no longer efficiently coupled to ATP synthesis. Instead, it is largely lost as heat.

This uncoupling leads to a rapid depletion of the cellular ATP pool, which has profound consequences for fungal growth and development, as all energy-dependent cellular processes are compromised.

Quantitative Data on Efficacy

| Fungicide | Target Pathogen | Crop | Efficacy Measurement | Result | Reference |

| Dinocap 48% EC | Erysiphe polygoni | Mung Bean | Percent Disease Control (PDC) | 43.80% | [2] |

| Dinocap 0.048% | Erysiphe cruciferarum | Mustard | Percent Disease Intensity (PDI) | 34.06 (lower is better) |

Experimental Protocols for Mechanism Elucidation

The following are detailed methodologies for key experiments to investigate and confirm the uncoupling of oxidative phosphorylation by this compound in powdery mildew.

Mitochondrial Respiration Assay

This protocol is adapted for filamentous fungi to measure the oxygen consumption rate (OCR) and determine the effect of this compound on mitochondrial respiration.

Objective: To measure the effect of this compound on basal and maximal respiration, and to confirm uncoupling activity.

Materials:

-

Powdery mildew mycelium

-

High-resolution respirometer (e.g., Oroboros Oxygraph-2k or Agilent Seahorse XF Analyzer)

-

Respiration medium (e.g., a suitable buffer containing glucose and other necessary nutrients)

-

This compound stock solution (in a suitable solvent like DMSO)

-

Mitochondrial inhibitors:

-

Oligomycin (ATP synthase inhibitor)

-

FCCP (a known uncoupler, as a positive control)

-

Rotenone (Complex I inhibitor)

-

Antimycin A (Complex III inhibitor)

-

Procedure:

-

Fungal Culture: Grow powdery mildew in a suitable liquid culture medium to obtain sufficient mycelial mass.

-

Sample Preparation: Harvest the mycelium and resuspend it in the respiration medium at a predetermined concentration.

-

Respirometer Setup: Calibrate the respirometer according to the manufacturer's instructions. Add the mycelial suspension to the respirometer chamber and allow the OCR to stabilize to establish a basal respiration rate.

-

This compound Addition: Inject a specific concentration of this compound into the chamber and monitor the change in OCR. An uncoupler is expected to increase the OCR as the electron transport chain attempts to compensate for the dissipated proton gradient.

-

Sequential Inhibitor Injection:

-

Add oligomycin to inhibit ATP synthase. In a coupled system, this would decrease OCR. In an uncoupled system (either by this compound or FCCP), oligomycin will have little to no effect on the already stimulated OCR.

-

Add FCCP to induce maximal respiration. If this compound has already fully uncoupled the mitochondria, the subsequent addition of FCCP will not cause a further significant increase in OCR.

-

Finally, add rotenone and antimycin A to block the electron transport chain and confirm that the observed oxygen consumption is mitochondrial.

-

ATP Level Measurement Assay

This protocol uses a bioluminescence assay to quantify the intracellular ATP levels in powdery mildew following treatment with this compound.

Objective: To determine if this compound treatment leads to a depletion of the cellular ATP pool.

Materials:

-

Powdery mildew spores or mycelium

-

This compound stock solution

-

ATP extraction buffer

-

ATP bioluminescence assay kit (containing luciferase and luciferin)

-

Luminometer

Procedure:

-

Treatment: Incubate powdery mildew spores or mycelium with various concentrations of this compound for a defined period. Include an untreated control.

-

ATP Extraction: Harvest the fungal material and lyse the cells using a suitable ATP extraction buffer to release the intracellular ATP.

-

Bioluminescence Reaction: In a luminometer plate, mix the fungal extract with the luciferase-luciferin reagent provided in the assay kit.

-

Measurement: The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing light. The luminometer measures the intensity of the emitted light, which is directly proportional to the ATP concentration.

-

Quantification: Compare the luminescence readings of the this compound-treated samples to the untreated control to determine the percentage reduction in ATP levels.

Mitochondrial Membrane Potential Assay

This protocol uses the fluorescent dye JC-1 to assess changes in the mitochondrial membrane potential.

Objective: To visually and quantitatively assess the dissipation of the mitochondrial membrane potential caused by this compound.

Materials:

-

Powdery mildew protoplasts or mycelium

-

JC-1 fluorescent dye

-

This compound stock solution

-

FCCP (as a positive control for depolarization)

-

Fluorescence microscope or a microplate reader with fluorescence capabilities

Procedure:

-

Fungal Preparation: Prepare fungal protoplasts or use young mycelium that is amenable to dye uptake.

-

Treatment: Incubate the fungal material with different concentrations of this compound. Include an untreated control and a positive control treated with FCCP.

-

JC-1 Staining: Add JC-1 dye to the fungal suspensions and incubate under appropriate conditions to allow the dye to accumulate in the mitochondria.

-

Analysis:

-

Fluorescence Microscopy: In healthy, polarized mitochondria, JC-1 forms aggregates that emit red fluorescence. In depolarized mitochondria, JC-1 remains as monomers and emits green fluorescence. Observe the samples under a fluorescence microscope to visualize the shift from red to green fluorescence in the this compound-treated samples.

-

Fluorometric Quantification: Use a fluorescence plate reader to measure the fluorescence intensity at both the red and green emission wavelengths. The ratio of red to green fluorescence is calculated. A decrease in this ratio indicates mitochondrial membrane depolarization.

-

Visualizations of Pathways and Workflows

Experimental Workflow for Mechanism of Action Studies

Caption: Workflow for elucidating this compound's mechanism of action.

Core Mechanism: Uncoupling of Oxidative Phosphorylation

Caption: this compound shuttles protons, dissipating the gradient.

Putative Downstream Signaling and Cellular Effects

Caption: Inferred downstream effects of this compound's action.

Conclusion

The primary mechanism of action of this compound against powdery mildew is the uncoupling of oxidative phosphorylation. This leads to a cascade of detrimental cellular events, primarily driven by the depletion of ATP and the induction of mitochondrial stress. The ultimate consequences for the fungus are the inhibition of critical developmental stages, including spore germination and mycelial growth, leading to effective disease control. The lack of reported resistance to this compound, despite the long-term use of its parent compound dinocap, is likely due to its multi-site and non-specific mode of action on a fundamental cellular process. Further research to obtain specific quantitative efficacy data and to elucidate the precise downstream signaling pathways in powdery mildew would provide a more complete understanding of this important fungicide.

References

The Isomeric Landscape of Meptyldinocap: A Deep Dive into Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meptyldinocap, a dinitrophenol fungicide, is a single, defined isomer of the older, more complex fungicide dinocap. While this compound itself is recognized for its efficacy against powdery mildew, a deeper understanding of its biological activity requires an exploration of the isomeric mixture from which it was derived. Dinocap is a composite of six isomeric pairs of dinitrophenyl crotonates, and the distinct biological activities of these isomers are crucial for targeted research and development in agrochemicals and potentially other fields. This technical guide provides a comprehensive overview of the biological activities of this compound and its related isomers, summarizing available data, outlining experimental methodologies, and visualizing key pathways.

Dinocap is a mixture of 2,4-dinitro-6-octylphenyl crotonates (2,4-DNOPC) and 2,6-dinitro-4-octylphenyl crotonates (2,6-DNOPC). The "octyl" designation itself represents a mixture of 1-methylheptyl, 1-ethylhexyl, and 1-propylpentyl side chains. This compound is specifically the 2,4-dinitro-6-(1-methylheptyl)phenyl crotonate isomer and is considered the most active component of the original dinocap mixture[1].

Comparative Biological Activity of Dinocap Isomers

While extensive quantitative data comparing the individual isomers of dinocap is scarce in publicly available literature due to challenges in their separation and the limited commercial availability of analytical standards for isomers other than this compound, qualitative distinctions have been noted[2]. The positional arrangement of the nitro groups on the phenyl ring significantly influences the type and potency of biological activity.

General Structure-Activity Relationship:

-

2,4-Dinitro-6-octylphenyl crotonate (2,4-DNOPC) isomers , including this compound, are generally considered to exhibit stronger acaricidal (miticidal) activity.

-

2,6-Dinitro-4-octylphenyl crotonate (2,6-DNOPC) isomers are reported to be more potent as fungicides , particularly against powdery mildews.

This differentiation suggests a structure-activity relationship where the substitution pattern on the aromatic ring dictates the primary biological target.

Quantitative Data Summary

A significant challenge in presenting a detailed quantitative comparison is the historical use of dinocap as an isomeric mixture. Most studies, therefore, report the activity of the entire mixture. This compound, being the most active and commercially developed single isomer, has more available data[3]. The following tables summarize the known information on the biological activities.

Table 1: Fungicidal Activity of this compound and Dinocap Isomers

| Compound/Isomer Group | Target Pathogen | Activity Metric | Value | Reference |

| This compound (2,4-DNOPC) | Erysiphe necator (Grape Powdery Mildew) | Preventive & Curative | Effective | [3] |

| Dinocap (Isomer Mixture) | Powdery Mildews | Protective & Curative | Effective | [2] |

| 2,6-DNOPC Isomers | Powdery Mildews | Fungicidal | Qualitatively more potent than 2,4-DNOPC isomers |

Table 2: Acaricidal Activity of this compound and Dinocap Isomers

| Compound/Isomer Group | Target Pest | Activity Metric | Value | Reference |

| This compound (2,4-DNOPC) | Mites | Acaricidal | Active | |

| Dinocap (Isomer Mixture) | Mites | Acaricidal | Active | [2] |

| 2,4-DNOPC Isomers | Mites | Acaricidal | Qualitatively more potent than 2,6-DNOPC isomers |

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary mechanism of action for dinitrophenol compounds, including this compound and its isomers, is the uncoupling of oxidative phosphorylation in mitochondria[4]. This process disrupts the production of ATP, the main energy currency of the cell, leading to cell death.

Dinitrophenols are lipophilic weak acids that act as protonophores. They are able to transport protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthesis by ATP synthase. This uncoupling of electron transport from ATP synthesis leads to an increase in oxygen consumption without the corresponding production of ATP, with the energy being lost as heat. There is currently no evidence to suggest that the different isomers of dinocap have fundamentally different mechanisms of action, though variations in their lipophilicity and steric properties may influence their efficiency as uncouplers.

Caption: Uncoupling of oxidative phosphorylation by dinitrophenol isomers.

Experimental Protocols

In Vitro Fungicidal Activity Assay (Spore Germination Inhibition)

This method is used to determine the concentration of a compound required to inhibit the germination of fungal spores.

-

Preparation of Fungal Spore Suspension: Spores of the target powdery mildew fungus (e.g., Erysiphe necator) are harvested from infected plant material and suspended in sterile distilled water or a suitable buffer. The concentration of spores is adjusted to a standard level (e.g., 1 x 10^5 spores/mL) using a hemocytometer.

-

Preparation of Test Solutions: Individual dinocap isomers are dissolved in a suitable solvent (e.g., acetone) and then serially diluted in sterile distilled water containing a surfactant to create a range of test concentrations.

-

Incubation: A small aliquot (e.g., 20 µL) of the spore suspension is mixed with an equal volume of the test solution on a microscope slide or in a microtiter plate well.

-

Assessment: The slides or plates are incubated in a humid chamber at an appropriate temperature (e.g., 25°C) for a set period (e.g., 24 hours). The percentage of germinated spores is then determined by microscopic examination.

-

Data Analysis: The percentage of inhibition is calculated relative to a control (spores in water/surfactant only). The EC50 (Effective Concentration to inhibit 50% of spore germination) is then determined by probit analysis.

Caption: Workflow for in vitro fungicidal activity assessment.

Acaricidal Activity Assay (Slide-Dip or Leaf-Dip Bioassay)

This method assesses the toxicity of a compound to mites.

-

Mite Rearing: A healthy, age-standardized population of the target mite species (e.g., two-spotted spider mite, Tetranychus urticae) is maintained on a suitable host plant.

-

Preparation of Test Solutions: Similar to the fungicidal assay, serial dilutions of the dinocap isomers are prepared in water with a surfactant.

-

Application:

-

Slide-Dip: Adult female mites are affixed to double-sided tape on a microscope slide and briefly immersed in the test solution.

-

Leaf-Dip: Leaf discs from the host plant are dipped in the test solutions, allowed to dry, and then infested with a known number of adult female mites.

-

-

Incubation: The treated mites (on slides or leaf discs) are maintained under controlled environmental conditions (e.g., 25°C, 16:8 light:dark photoperiod).

-

Mortality Assessment: Mortality is assessed at specific time points (e.g., 24, 48, and 72 hours) under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.

-

Data Analysis: The percentage mortality is corrected for control mortality (mites exposed to water/surfactant only) using Abbott's formula. The LC50 (Lethal Concentration to kill 50% of the test population) is calculated using probit analysis.

Conclusion

This compound represents a refined application of the fungicidal and acaricidal properties inherent in the dinitrophenol chemical class. While it is the most active single isomer from the original dinocap mixture, a full quantitative understanding of the biological activities of all the constituent isomers of dinocap remains an area with limited public data. The qualitative evidence points to a fascinating structure-activity relationship, with 2,4-DNOPC isomers favoring acaricidal activity and 2,6-DNOPC isomers exhibiting stronger fungicidal properties. Further research involving the synthesis and independent testing of all dinocap isomers would be invaluable for the development of new, highly specific pest control agents and for a more complete understanding of the toxicological profiles of this class of compounds. The shared mechanism of uncoupling oxidative phosphorylation underscores the broad-spectrum bioactivity of dinitrophenols.

References

Meptyldinocap Degradation in Soil and Water: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental degradation pathways of meptyldinocap, a fungicide used for the control of powdery mildew. The document details its degradation in both soil and aqueous environments, summarizing key quantitative data, outlining experimental methodologies, and visualizing the transformation processes. This guide is intended to serve as a valuable resource for professionals involved in environmental fate assessment and pesticide research.

Degradation in Soil

This compound is known to degrade in the soil environment through a combination of biotic and abiotic processes. The primary degradation pathway involves the hydrolysis of the crotonate ester to form its corresponding phenol, 2,4-dinitrooctylphenol (2,4-DNOP). This initial step is followed by further microbial degradation into several smaller, more polar molecules, eventually leading to the formation of non-extractable residues and carbon dioxide.

Aerobic Soil Degradation

Under aerobic conditions, this compound undergoes relatively rapid degradation. The half-life in soil has been reported to be in the range of 3.1 to 4.4 days in studies conducted in a Chinese cucumber field ecosystem[1][2]. An aerobic soil metabolism study identified three major metabolites, designated as X197324, X103317, and X12335709, in addition to the primary metabolite 2,4-DNOP. The degradation ultimately results in significant amounts of non-extractable residues bound to the soil matrix and mineralization to carbon dioxide.

Table 1: Aerobic Soil Degradation Half-Lives of this compound

| Environment | Half-Life (DT50) | Reference |

| Cucumber field soil | 3.1 - 4.4 days | [1][2] |

Anaerobic Soil Degradation

Information on the specific degradation pathway of this compound under anaerobic soil conditions is less detailed in the available literature. However, general principles of pesticide degradation suggest that the initial hydrolysis to 2,4-DNOP would likely still occur. Subsequent degradation under anaerobic conditions may proceed at a slower rate and potentially involve different microbial pathways compared to aerobic environments.

Proposed Aerobic Degradation Pathway in Soil

The following diagram illustrates the proposed degradation pathway of this compound in an aerobic soil environment, based on available literature.

Degradation in Water

In aqueous environments, the degradation of this compound is primarily governed by abiotic processes, namely hydrolysis and photolysis. The rate and extent of these processes are influenced by factors such as pH, temperature, and the presence of sunlight.

Hydrolysis

Hydrolysis is a key abiotic degradation pathway for this compound in water. The ester linkage is susceptible to cleavage, leading to the formation of 2,4-DNOP. The rate of hydrolysis is highly dependent on the pH of the water.

Table 2: Hydrolysis Half-Lives of this compound at 20°C

| pH | Half-Life (DT50) |

| 4 | 447 days |

| 5 | 229 days |

| 7 | 30 - 56 days |

| 9 | 0.7 - 9.3 days |

Data sourced from a JMPR report.

Photolysis

Photolysis, or degradation by sunlight, is another significant pathway for the dissipation of this compound in water. While specific photolytic degradation products in aqueous systems are not extensively detailed in the reviewed literature, it is expected that exposure to sunlight would accelerate the breakdown of the parent molecule and its primary hydrolytic metabolite, 2,4-DNOP.

Proposed Degradation Pathway in Water

The degradation of this compound in water is initiated by hydrolysis and photolysis, leading to the formation of 2,4-DNOP and potentially other photoproducts.

Experimental Protocols

The following sections outline the general methodologies for conducting key environmental fate studies for this compound, based on internationally recognized guidelines.

Aerobic and Anaerobic Soil Degradation (based on OECD 307)

This study aims to determine the rate and pathway of this compound degradation in soil under both aerobic and anaerobic conditions.

-

Test System: Fresh soil samples are collected and characterized (pH, organic carbon content, texture, etc.). For the aerobic test, the soil is maintained at a moisture level of 40-60% of its maximum water holding capacity. For the anaerobic test, the soil is flooded and purged with an inert gas (e.g., nitrogen) to establish anaerobic conditions.

-

Application: Radiolabeled ([¹⁴C]) this compound is applied to the soil samples at a concentration relevant to its agricultural use.

-

Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) for a period of up to 120 days. For the aerobic study, a continuous flow of carbon dioxide-free, humidified air is passed through the incubation vessels. For the anaerobic study, the system is kept sealed.

-

Sampling and Analysis: At periodic intervals, soil samples are collected and extracted with appropriate organic solvents. The extracts are analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the parent compound and its degradation products.

-

Mineralization and Bound Residues: For the aerobic study, evolved [¹⁴C]CO₂ is trapped in an alkaline solution to quantify mineralization. After extraction, the soil is combusted to determine the amount of non-extractable (bound) residues.

Hydrolysis in Water (based on OPPTS 835.2120)

This study evaluates the abiotic degradation of this compound in water at different pH levels.

-

Test Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

-

Application: this compound is added to the buffer solutions at a known concentration. The use of a co-solvent may be necessary for poorly soluble compounds, but its concentration should be minimized.

-

Incubation: The test solutions are incubated in the dark at a constant temperature (e.g., 25°C).

-

Sampling and Analysis: Aliquots of the solutions are taken at various time intervals and analyzed by a suitable method, such as HPLC, to determine the concentration of the remaining this compound and the formation of any hydrolysis products.

-

Data Analysis: The degradation rate constants and half-lives (DT50) are calculated for each pH level.

Photolysis in Water (based on OPPTS 835.2240)

This study investigates the degradation of this compound in water upon exposure to light.

-

Test Solutions: A sterile, buffered aqueous solution of this compound is prepared. The pH is chosen to minimize hydrolysis.

-

Light Source: The test solutions are exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Control samples are kept in the dark to differentiate between photolytic and other degradation processes.

-

Incubation: The experiment is conducted at a constant temperature (e.g., 25°C).

-

Sampling and Analysis: Samples are collected from both the irradiated and dark control solutions at specific time points. The concentration of this compound and any photoproducts are determined using analytical techniques like HPLC and LC-MS.

-

Data Analysis: The quantum yield and the environmental half-life of this compound under specific light conditions are calculated.

Conclusion

The degradation of this compound in the environment is a multifaceted process involving both biotic and abiotic pathways. In soil, it is primarily biodegraded, with an initial hydrolysis to 2,4-DNOP followed by further breakdown into several major and numerous minor polar metabolites, ultimately leading to mineralization and the formation of non-extractable residues. In water, abiotic processes, particularly pH-dependent hydrolysis and photolysis, are the main drivers of its degradation. A thorough understanding of these degradation pathways is essential for assessing the environmental risk associated with the use of this compound and for the development of effective risk mitigation strategies. Further research to elucidate the precise chemical structures of the major soil metabolites and to identify specific microbial species involved in the degradation process would provide a more complete picture of its environmental fate.

References

Toxicological Profile of Meptyldinocap in Non-Target Organisms: An In-depth Technical Guide

Disclaimer: This document is a comprehensive review compiled from publicly available data and is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for regulatory agency assessments.

Executive Summary

Meptyldinocap, a dinitrophenol fungicide, is an active ingredient utilized for the control of powdery mildew. Its mechanism of action involves the uncoupling of oxidative phosphorylation, a fundamental process in cellular energy production. While effective against target fungal pathogens, a thorough understanding of its toxicological profile in non-target organisms is crucial for a comprehensive environmental risk assessment. This technical guide provides a detailed overview of the ecotoxicological effects of this compound on a range of non-target species, including aquatic and terrestrial organisms. Quantitative toxicity data is presented in structured tables for comparative analysis, and key experimental methodologies are described. Furthermore, a visualization of the primary toxicodynamic pathway is provided to facilitate a deeper understanding of its mode of action.

Aquatic Organisms

This compound exhibits a high degree of toxicity to aquatic organisms. Acute and chronic exposure studies have been conducted on representative species of fish, aquatic invertebrates, and algae to determine key toxicity endpoints.

Data Presentation: Aquatic Toxicity

| Organism | Species | Endpoint | Value (µg a.i./L) | Reference |

| Fish | Oncorhynchus mykiss (Rainbow Trout) | 96-hour LC₅₀ | 16 | --INVALID-LINK-- |

| Oncorhynchus mykiss (Rainbow Trout) | 28-day NOEC | 2.5 | --INVALID-LINK-- | |

| Aquatic Invertebrate | Daphnia magna | 48-hour EC₅₀ (Immobilisation) | 29 | --INVALID-LINK-- |

| Daphnia magna | 21-day NOEC (Reproduction) | 5.0 | --INVALID-LINK-- | |

| Algae | Pseudokirchneriella subcapitata | 72-hour EᵣC₅₀ (Growth Rate) | 43 | --INVALID-LINK-- |

| Pseudokirchneriella subcapitata | 72-hour NOEC | 10 | --INVALID-LINK-- |

Experimental Protocols

The aquatic toxicity studies for this compound were conducted following standardized OECD guidelines to ensure data quality and comparability.

-

Fish, Acute Toxicity Test (OECD 203): This test determines the median lethal concentration (LC₅₀) of a substance in fish over a 96-hour exposure period. Juvenile rainbow trout (Oncorhynchus mykiss) were exposed to a series of this compound concentrations under controlled laboratory conditions, including temperature, pH, and dissolved oxygen. Mortality was observed and recorded at 24, 48, 72, and 96 hours.

-

Daphnia sp. Acute Immobilisation Test (OECD 202): This study assesses the acute toxicity to Daphnia magna. Young daphnids (<24 hours old) were exposed to various concentrations of this compound for 48 hours. The endpoint is the median effective concentration (EC₅₀) at which 50% of the daphnids are immobilized.

-

Alga, Growth Inhibition Test (OECD 201): This test evaluates the effect of a substance on the growth of a freshwater algal species, Pseudokirchneriella subcapitata. Algal cultures were exposed to different concentrations of this compound over a 72-hour period. The inhibition of growth is measured, and the median effective concentration (EᵣC₅₀) for growth rate reduction is calculated.

-

Fish, Early-life Stage Toxicity Test (OECD 210): This chronic study assesses the effects of this compound on the early developmental stages of fish. Fertilized eggs are exposed to a range of concentrations, and the exposure continues through hatching and into the early juvenile stage. Endpoints include mortality, growth, and developmental abnormalities, leading to the determination of a No Observed Effect Concentration (NOEC).

-

Daphnia magna Reproduction Test (OECD 211): This chronic test evaluates the impact of this compound on the reproductive output of Daphnia magna over a 21-day period. The total number of live offspring produced is the primary endpoint used to determine the NOEC for reproduction.

Terrestrial Organisms

The risk to terrestrial non-target organisms is another critical aspect of the environmental safety profile of this compound. Studies have been conducted on birds, honeybees, earthworms, other non-target arthropods, and soil microorganisms.

Data Presentation: Terrestrial Toxicity

| Organism | Species | Endpoint | Value | Reference |

| Birds | Colinus virginianus (Bobwhite Quail) | Acute Oral LD₅₀ | >2000 mg a.i./kg bw | --INVALID-LINK-- |

| Colinus virginianus (Bobwhite Quail) | Dietary LC₅₀ (5-day) | >5000 mg a.i./kg diet | --INVALID-LINK-- | |

| Anas platyrhynchos (Mallard Duck) | NOEC (Reproduction) | 30 mg a.i./kg diet | --INVALID-LINK-- | |

| Honeybees | Apis mellifera | Acute Contact LD₅₀ (48-hour) | >100 µg a.i./bee | --INVALID-LINK-- |

| Apis mellifera | Acute Oral LD₅₀ (48-hour) | 68.9 µg a.i./bee | --INVALID-LINK-- | |

| Earthworms | Eisenia fetida | 14-day LC₅₀ | >1000 mg a.i./kg soil | --INVALID-LINK-- |

| Eisenia fetida | NOEC (Reproduction) | 100 mg a.i./kg soil | --INVALID-LINK-- | |

| Soil Microorganisms | - | Nitrogen Transformation | <25% effect at 28 days | --INVALID-LINK-- |

| Non-target Arthropods | Typhlodromus pyri (predatory mite) | LR₅₀ (on glass plates) | 1.8 g a.i./ha | --INVALID-LINK-- |

| Aphidius rhopalosiphi (parasitoid wasp) | LR₅₀ (on glass plates) | 1.2 g a.i./ha | --INVALID-LINK-- |

Experimental Protocols

Standardized protocols were also employed for the assessment of toxicity to terrestrial organisms.

-

Avian Acute Oral Toxicity (OECD 223): This test determines the acute oral toxicity (LD₅₀) in birds. A single dose of this compound was administered to Bobwhite quail, and the birds were observed for at least 14 days for mortality and signs of toxicity.

-

Avian Dietary Toxicity Test (OECD 205): This study evaluates the toxicity of a substance when administered in the diet. Young Bobwhite quail were fed a diet containing various concentrations of this compound for five days, followed by a three-day observation period. The dietary LC₅₀ is determined.

-

Honeybee, Acute Contact and Oral Toxicity Tests (OECD 213 & 214): These tests determine the acute contact and oral LD₅₀ values for adult honeybees. For the contact test, bees are topically exposed to this compound. For the oral test, bees are fed a sucrose solution containing the test substance. Mortality is assessed over 48 hours.

-

Earthworm, Acute Toxicity Test (OECD 207): This test assesses the acute toxicity of a substance to earthworms (Eisenia fetida) in an artificial soil. The 14-day LC₅₀ is determined.

-

Earthworm, Reproduction Test (OECD 222): This chronic study evaluates the effects of a substance on the reproductive output of earthworms over an 8-week period. The NOEC for reproduction is a key endpoint.

-

Soil Microorganisms, Nitrogen Transformation Test (OECD 216): This study assesses the long-term effects of a substance on the nitrogen transformation activity of soil microorganisms. The rate of nitrate formation is measured over 28 days.

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary mode of action of this compound in both target and non-target organisms is the uncoupling of oxidative phosphorylation. This process occurs within the mitochondria and disrupts the production of ATP, the main energy currency of the cell. This compound, being a lipophilic weak acid, can shuttle protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthase to function. This leads to an increase in oxygen consumption without a corresponding increase in ATP production, ultimately causing cellular energy depletion and toxicity.

Conclusion

The toxicological data for this compound indicate a high risk to aquatic organisms, with acute and chronic toxicity observed at low microgram per liter concentrations. The risk to birds, honeybees, and earthworms is considered to be lower under typical field exposure scenarios, although sublethal effects cannot be entirely discounted. The primary mechanism of toxicity, the uncoupling of oxidative phosphorylation, is a well-understood process that affects a broad range of organisms. This technical guide provides a consolidated source of quantitative data and methodological context to aid in the environmental risk assessment and responsible management of this fungicide. Further research into the potential for sublethal effects in terrestrial non-target organisms and the impact of its metabolites would provide an even more comprehensive understanding of its environmental profile.

Meptyldinocap (CAS 131-72-6): An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meptyldinocap, with the CAS number 131-72-6, is a dinitrophenol fungicide renowned for its efficacy against powdery mildew on various crops.[1][2][3] As a specific isomer of the older fungicide dinocap, this compound exhibits a more favorable toxicological profile, positioning it as a significant compound in modern crop protection.[4] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, mechanism of action, toxicological data, environmental fate, and detailed experimental methodologies. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and pesticide research.

Chemical and Physical Properties

This compound is chemically known as (RS)-2-(1-methylheptyl)-4,6-dinitrophenyl crotonate.[5] It is a single, specific isomer of dinocap, which is a mixture of six isomers.[5][6] Technical grade this compound is a yellowish to brown liquid.[7] It has low aqueous solubility and is soluble in organic solvents like acetone and ethyl acetate.[6][7]

| Property | Value | Reference |

| CAS Number | 131-72-6 | [8] |

| Molecular Formula | C₁₈H₂₄N₂O₆ | [8] |

| Molecular Weight | 364.39 g/mol | [8] |

| IUPAC Name | (RS)-2-(1-methylheptyl)-4,6-dinitrophenyl crotonate | [5] |

| Synonyms | 2,4-DNOPC, (2,4-dinitro-6-octan-2-ylphenyl) (E)-but-2-enoate | [5][9] |

| Appearance | Yellowish to brown liquid | [7] |

| Solubility | Low in water; Soluble in acetone, ethyl acetate | [6][7] |

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

This compound's primary mode of action as a fungicide is the uncoupling of mitochondrial oxidative phosphorylation.[5][10] This process is crucial for cellular energy production in fungi.

dot

Caption: Mechanism of action of this compound.

A recent study on porcine cells suggests a more detailed molecular mechanism of this compound-induced toxicity, which may share similarities with its fungicidal action. This study found that this compound treatment leads to mitochondrial dysfunction, characterized by a decrease in mitochondrial membrane potential and alterations in calcium homeostasis.[5] This disruption of mitochondrial function is a key event leading to cellular stress and apoptosis.

dot

Caption: Proposed signaling pathway of this compound toxicity.

Toxicological Profile

This compound is considered to be less toxic than its predecessor, dinocap.[4] Notably, unlike dinocap, this compound has not been found to be teratogenic in animal studies.[4] The following tables summarize the key toxicological data for this compound.

Acute and Subchronic Toxicity

| Study | Species | Guideline | Doses | NOAEL | LOAEL | Reference |

| 28-Day Oral Toxicity | Mouse | OPPTS 870.3050 | 0, 100, 200, or 750 ppm | 750 ppm (117/161.1 mg/kg bw/day M/F) | Not Observed | [4] |

| 90-Day Oral Toxicity | Rat | OPPTS 870.3100 | 0, 200, 650, or 2000 ppm | 650 ppm (37/41 mg/kg bw/day M/F) | 2000 ppm (113/127 mg/kg bw/day M/F) | [4] |

| 1-Year Oral Toxicity | Dog | Non-guideline | 120 ppm (3.31/3.22 mg/kg bw/day M/F) | 120 ppm | Not Observed | [4] |

Developmental and Reproductive Toxicity

| Study | Species | Guideline | Doses (mg/kg bw/day) | Maternal NOAEL | Developmental NOAEL | Reference |

| Prenatal Developmental | Mouse | Non-guideline | 0, 100, 250, or 500 | 500 | 500 | [4] |

| Prenatal Developmental | Rat | OPPTS 870.3700 | 0, 50, 150 | 50 | 150 | [4] |

| Prenatal Developmental | Rabbit | OPPTS 870.3700 | 0, 3, 12, or 48 | 12 | 48 | [4] |

Environmental Fate and Ecotoxicology

This compound is not persistent in soil and degrades relatively quickly.[6] Its low aqueous solubility suggests it is unlikely to leach into groundwater.[6]

| Study | Matrix | Half-life (t₁/₂) | Reference |

| Degradation | Cucumber | 1.6 - 2.2 days | [11] |

| Degradation | Soil | 3.1 - 4.4 days | [11] |

This compound is moderately toxic to mammals.[6] While not highly toxic to birds, it shows higher toxicity to many aquatic species, including fish and algae.[6]

Experimental Protocols

Toxicology Studies

The toxicological evaluation of this compound would have followed standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) or the U.S. Environmental Protection Agency's Office of Prevention, Pesticides and Toxic Substances (OPPTS).

dot

Caption: General workflow for in-vivo toxicity studies.

5.1.1. Repeated Dose 28-Day Oral Toxicity Study in Rodents (based on OECD Guideline 407)

-

Test Animals: Typically, young adult rats are used.[8][12] At least 5 males and 5 females per dose group.[12]

-

Dose Administration: The test substance is administered orally by gavage or mixed in the diet/drinking water daily for 28 days.[12]

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.[6]

-

Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis.[6]

-

Pathology: All animals are subjected to a gross necropsy. Organs and tissues are preserved for histopathological examination.[13]

5.1.2. Prenatal Developmental Toxicity Study (based on OECD Guideline 414)

-

Test Animals: Pregnant female rats or rabbits are used.[13]

-

Dose Administration: The test substance is administered daily, typically from implantation to the day before cesarean section.[13]

-

Maternal Observations: Dams are observed for clinical signs of toxicity, and body weight is recorded throughout gestation.[13]

-

Fetal Examinations: At termination, the uterus is examined for the number of implantations, resorptions, and live/dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.[13]

Residue Analysis in Plant Material

The standard method for determining this compound residues involves extraction, hydrolysis to its phenol metabolite (2,4-DNOP), and analysis by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

dot

Caption: Workflow for this compound residue analysis.

-

Extraction: A representative sample of the plant matrix is homogenized and extracted with an organic solvent mixture (e.g., acetone:methanol:hydrochloric acid).

-

Hydrolysis: The extract is subjected to alkaline hydrolysis (e.g., with ethanolamine or ammonia) to convert this compound to 2,4-DNOP.

-

Cleanup: The hydrolyzed extract is cleaned up using liquid-liquid partitioning (e.g., with ethyl acetate).

-

LC-MS/MS Analysis: The final extract is analyzed by LC-MS/MS, typically in negative electrospray ionization mode, monitoring for the specific mass transitions of 2,4-DNOP.

Fungicidal Efficacy Assay

The efficacy of this compound against powdery mildew can be assessed using a spore germination assay.

-

Spore Suspension Preparation: Conidia of a susceptible powdery mildew species (e.g., Erysiphe necator) are collected from infected plant material and suspended in sterile water.[14]

-

Treatment Application: A range of this compound concentrations are prepared. The spore suspension is mixed with each fungicide concentration.[14]

-

Incubation: The treated spore suspensions are incubated on a suitable substrate (e.g., water agar) in a controlled environment (temperature and humidity).[14]

-

Assessment: After an appropriate incubation period, the percentage of germinated spores is determined under a microscope for each treatment and a control.[14]

-

Data Analysis: The data is used to calculate the EC₅₀ (Effective Concentration to inhibit 50% of spore germination).

Uncoupling of Oxidative Phosphorylation Assay

The uncoupling activity of this compound can be measured by assessing its effect on mitochondrial respiration, for example, by measuring the oxygen consumption rate (OCR).

-

Cell Culture: A suitable cell line (e.g., HepG2) or isolated mitochondria are used.[15]

-

Assay Principle: The Seahorse XF Analyzer or a similar instrument is used to measure the OCR of the cells in real-time.[15]

-

Experimental Procedure:

-

Establish a baseline OCR.

-

Inject this compound at various concentrations and measure the change in OCR. An uncoupler will typically cause an initial increase in OCR as the mitochondria try to compensate for the dissipated proton gradient.

-

Inject known mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) to probe different aspects of mitochondrial respiration and confirm the uncoupling effect.[15]

-

-

Data Analysis: The changes in OCR in response to this compound are analyzed to determine its uncoupling potency.

Conclusion

This compound (CAS 131-72-6) is an effective fungicide with a well-characterized mode of action and a favorable toxicological profile compared to its predecessor, dinocap. Its primary fungicidal activity stems from the uncoupling of oxidative phosphorylation in fungal mitochondria, leading to energy depletion and cell death. Toxicological studies have established clear no-observed-adverse-effect levels for various endpoints, and it is not considered a developmental toxicant. The compound is not persistent in the environment. The detailed experimental protocols and data presented in this guide provide a solid foundation for further research and application of this compound in agricultural science and for professionals in the field of drug and pesticide development.

References

- 1. This compound | Antibacterial | TargetMol [targetmol.com]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. This compound (Ref: DE 126) [sitem.herts.ac.uk]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 5. This compound induces implantation failure by forcing cell cycle arrest, mitochondrial dysfunction, and endoplasmic reticulum stress in porcine trophectoderm and endometrial luminal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. oecd.org [oecd.org]

- 9. mdpi.com [mdpi.com]

- 10. fao.org [fao.org]

- 11. Oxygen Consumption Rate(OCR) Plate Assay Kit Extracellular OCR Plate Assay Kit Dojindo [dojindo.co.jp]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. researchtrend.net [researchtrend.net]

- 15. Metabolic Disease Contract Services [zen-bio.com]

Meptyldinocap: A Technical Guide to its Discovery, History, and Fungicidal Action

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Meptyldinocap, a dinitrophenol fungicide, represents a significant advancement in the management of powdery mildew diseases. As a single, active isomer of the older fungicide dinocap, it offers a more favorable toxicological profile while maintaining high efficacy. This technical guide provides a comprehensive overview of the discovery and history of this compound, its chemical properties, and its mechanism of action as an uncoupler of mitochondrial oxidative phosphorylation. Detailed experimental protocols for residue analysis and efficacy testing are provided, alongside a summary of key toxicological and efficacy data. This document aims to serve as a valuable resource for researchers, scientists, and professionals involved in the development and study of fungicides.

Introduction: From Dinocap to a Refined Isomer

The story of this compound is intrinsically linked to its predecessor, dinocap, a fungicide and acaricide introduced in the mid-20th century. Dinocap was a complex mixture of six dinitrophenyl crotonate isomers.[1] While effective, the isomeric mixture presented challenges in terms of understanding its precise biological and environmental activity.

Recognizing that the fungicidal activity resided primarily in one specific isomer, research efforts focused on isolating and characterizing this active component. This led to the development of this compound, which is the single isomer 2,4-dinitro-6-(1-methylheptyl)phenyl crotonate.[1][2] this compound was first evaluated by the Joint FAO/WHO Meeting on Pesticide Residues (JMPR) as a new compound, with its introduction marking a move towards more refined and targeted crop protection agents.[2] It was registered for use in 2007 and is primarily used to control powdery mildew on a variety of crops, including grapevines, cucurbits, and various fruits.[1][3]

Chemical Identity and Properties

A clear understanding of the chemical identity of this compound is fundamental to its application and study.

| Property | Value | Reference |

| IUPAC Name | (RS)-2-(1-methylheptyl)-4,6-dinitrophenyl crotonate | [1] |

| CAS Registry Number | 131-72-6 | [1] |

| Chemical Formula | C₁₈H₂₄N₂O₆ | [4] |

| Molecular Weight | 364.39 g/mol | [4] |

| Chemical Class | Dinitrophenol fungicide | [1] |

Mode of Action: Uncoupling Oxidative Phosphorylation

This compound's fungicidal activity stems from its ability to act as an uncoupler of mitochondrial oxidative phosphorylation.[1] This process is crucial for the production of ATP, the primary energy currency of the cell.

In a healthy fungal cell, the electron transport chain in the inner mitochondrial membrane pumps protons (H⁺) from the mitochondrial matrix into the intermembrane space, creating a proton gradient. This gradient drives the synthesis of ATP by the enzyme ATP synthase as protons flow back into the matrix.

This compound, being a lipophilic weak acid, can diffuse across the inner mitochondrial membrane. In the proton-rich intermembrane space, it becomes protonated. It then diffuses back into the less acidic matrix and releases the proton, effectively shuttling protons back into the matrix and dissipating the crucial proton gradient. This uncoupling of electron transport from ATP synthesis leads to a depletion of cellular ATP, inhibiting energy-dependent processes essential for fungal growth and development, such as spore germination and mycelial growth.[1]

Caption: Mechanism of this compound as an uncoupler of oxidative phosphorylation.

Fungicidal Efficacy

| Crop | Disease | Efficacy Details | Reference |

| Grapes | Powdery Mildew (Erysiphe necator) | Used in multiple foliar applications per season. | [3] |

| Various Fruits & Vegetables | Powdery Mildew | Provides protectant, curative, and eradicant activity. | [5] |

It is important to note that despite the long-term use of its chemical class, no resistance to this compound has been reported in key target pathogens like Erysiphe necator.[1]

Toxicology Profile

A key driver for the development of this compound was to provide a fungicide with a more favorable toxicological profile compared to the isomeric mixture of dinocap.

| Parameter | Value | Species | Reference |

| Acute Oral LD₅₀ | >2000 mg/kg bw | Rat | [3] |

| Acute Dermal LD₅₀ | >2000 mg/kg bw | Rat | [3] |

| 90-Day Oral NOAEL | 1.51 mg/kg bw/day | Dog | [3] |

| Acceptable Daily Intake (ADI) | 0.005 mg/kg bw/day | Human | [3] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the evaluation of fungicides. The following sections outline typical methodologies for key studies related to this compound.

Residue Analysis in Plant Material

This protocol describes a general method for the determination of this compound and its primary metabolite, 2,4-dinitro-6-(1-methylheptyl)phenol (2,4-DNOP), in plant tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Objective: To quantify the residues of this compound and its main metabolite in plant matrices.

Materials:

-

Homogenized plant sample (e.g., grapes, cucumbers)

-

Acetonitrile

-

Magnesium sulfate (anhydrous)

-

Sodium chloride

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Graphitized carbon black (GCB) sorbent (for pigmented samples)

-

Formic acid

-

This compound and 2,4-DNOP analytical standards

-

LC-MS/MS system

Procedure:

-

Extraction:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Shake vigorously for 1 minute.

-

Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

-

Shake vigorously for 1 minute and then centrifuge at 4000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer a 1 mL aliquot of the supernatant (acetonitrile extract) to a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, and 50 mg of C18. For pigmented samples, also add 7.5 mg of GCB.

-

Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.

-

-

LC-MS/MS Analysis:

-

Take an aliquot of the cleaned-up extract, dilute with a suitable solvent (e.g., methanol/water with 0.1% formic acid), and inject it into the LC-MS/MS system.

-

Perform chromatographic separation on a C18 column with a suitable gradient elution program.

-

Detect and quantify this compound and 2,4-DNOP using multiple reaction monitoring (MRM) in negative electrospray ionization mode.

-

Caption: A typical workflow for the analysis of this compound residues in plant samples.

In Vitro Fungicide Efficacy Testing

This protocol outlines a general method for determining the in vitro efficacy of this compound against a powdery mildew pathogen using a leaf disc assay.

Objective: To determine the EC₅₀ value of this compound against a specific powdery mildew fungus.

Materials:

-

Healthy, young, susceptible host plant leaves (e.g., grape, cucumber)

-

This compound stock solution in a suitable solvent (e.g., acetone)

-

Sterile distilled water

-

Tween 20 (surfactant)

-

Powdery mildew inoculum (conidia)

-

Petri dishes

-

Filter paper

-

Agar

-

Microscope

-

Growth chamber

Procedure:

-

Preparation of Leaf Discs:

-

Excise 1.5 cm diameter discs from healthy, young leaves.

-

Place the leaf discs, adaxial side up, on water agar (0.8-1.0%) in Petri dishes.

-

-

Fungicide Application:

-

Prepare a series of dilutions of this compound in sterile distilled water containing 0.01% Tween 20.

-

Apply a known volume (e.g., 50 µL) of each fungicide dilution to the surface of the leaf discs. Include a control treatment with only water and surfactant.

-

-

Inoculation:

-

After the fungicide solution has dried, inoculate each leaf disc with powdery mildew conidia by gently tapping an infected leaf over the discs.

-

-

Incubation:

-

Incubate the Petri dishes in a growth chamber with a controlled temperature (e.g., 22-25°C) and photoperiod (e.g., 16h light / 8h dark).

-

-

Assessment:

-

After a set incubation period (e.g., 7-10 days), assess the percentage of the leaf disc area covered by powdery mildew mycelium under a dissecting microscope.

-

-

Data Analysis:

-

Calculate the percentage of growth inhibition for each fungicide concentration relative to the control.

-

Determine the EC₅₀ value by probit analysis or other suitable statistical methods.

-

Field Trial for Efficacy Evaluation

This protocol provides a general framework for conducting a field trial to evaluate the efficacy of this compound for the control of powdery mildew under real-world conditions.

Objective: To assess the field performance of this compound in controlling powdery mildew and its impact on crop yield and quality.

Materials:

-